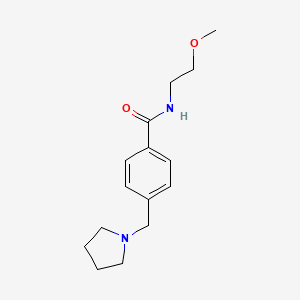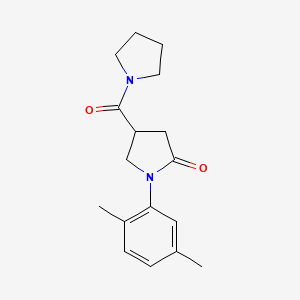![molecular formula C13H17NO5S B4436733 1-[(4-ethoxyphenyl)sulfonyl]proline](/img/structure/B4436733.png)
1-[(4-ethoxyphenyl)sulfonyl]proline
Vue d'ensemble
Description
1-[(4-ethoxyphenyl)sulfonyl]proline, also known as EPPS, is a chemical compound that has gained attention in the scientific community due to its unique properties. EPPS has been widely used in biochemical and physiological research and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]proline is not yet fully understood. However, it has been suggested that 1-[(4-ethoxyphenyl)sulfonyl]proline interacts with the lipid bilayer of the cell membrane, altering its properties and stabilizing the structure of membrane proteins.
Biochemical and Physiological Effects:
1-[(4-ethoxyphenyl)sulfonyl]proline has been shown to have various biochemical and physiological effects. It has been shown to improve the solubility and stability of proteins, which is essential for their study and use in various applications. 1-[(4-ethoxyphenyl)sulfonyl]proline has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-[(4-ethoxyphenyl)sulfonyl]proline in lab experiments is its ability to stabilize membrane proteins, making them more amenable to study. 1-[(4-ethoxyphenyl)sulfonyl]proline is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using 1-[(4-ethoxyphenyl)sulfonyl]proline is its potential to interfere with other cellular processes, which could lead to inaccurate results.
Orientations Futures
There are several future directions for research involving 1-[(4-ethoxyphenyl)sulfonyl]proline. One area of research is investigating the potential of 1-[(4-ethoxyphenyl)sulfonyl]proline as a treatment for neurodegenerative diseases. Another area of research is exploring the use of 1-[(4-ethoxyphenyl)sulfonyl]proline in the study of other membrane proteins. Additionally, there is potential for the development of new analogs of 1-[(4-ethoxyphenyl)sulfonyl]proline with improved properties and applications.
In conclusion, 1-[(4-ethoxyphenyl)sulfonyl]proline is a chemical compound that has shown promise in various scientific research applications. Its ability to stabilize membrane proteins has made it a valuable tool in the study of these proteins. Further research is needed to fully understand the mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]proline and its potential applications in various fields.
Applications De Recherche Scientifique
1-[(4-ethoxyphenyl)sulfonyl]proline has been used in various scientific research applications. One of the most significant applications of 1-[(4-ethoxyphenyl)sulfonyl]proline is in the study of membrane proteins. 1-[(4-ethoxyphenyl)sulfonyl]proline has been shown to stabilize the structure of membrane proteins, making them more amenable to study using techniques such as X-ray crystallography and NMR spectroscopy.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-19-10-5-7-11(8-6-10)20(17,18)14-9-3-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOHAGXAHBJJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4436661.png)
![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine](/img/structure/B4436666.png)
![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436675.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4436698.png)
![N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4436708.png)
![N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4436720.png)

![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4436735.png)
![4-[(allylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4436742.png)
![10-oxo-N-(2-phenylethyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436753.png)
![N-(4-methylbenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436761.png)
![2-[(2-chlorobenzyl)thio]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4436768.png)